molecular formula C9H8Cl2O2 B3056438 2-(2,4-Dichlorophenyl)-1,3-dioxolane CAS No. 7144-98-1

2-(2,4-Dichlorophenyl)-1,3-dioxolane

Cat. No.: B3056438
CAS No.: 7144-98-1
M. Wt: 219.06 g/mol
InChI Key: PTXMTZUUIOZOKF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorophenylacetaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactors can improve mass transfer and temperature control, leading to higher product yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

  • 2-(2,4-Dichlorophenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that enhance the pharmacological properties of resultant compounds .

Antifungal Activity

  • Research has shown that derivatives of this compound exhibit antifungal properties against pathogenic fungi. A study demonstrated that polyazole derivatives synthesized from this compound were effective against fungi such as Aspergillus fumigatus and Scedosporium apiospermum, indicating potential therapeutic uses in treating fungal infections .

Agricultural Chemistry

Pesticide Development

  • The compound is utilized in developing new pesticides and herbicides. It contributes to formulations that provide effective pest control while minimizing environmental impact. Its application in agrochemical formulations is essential for enhancing crop protection strategies .

Herbicidal Activity

  • A specific application involves its use in herbicidal formulations where it acts as a key active ingredient. Studies have indicated that certain derivatives possess significant herbicidal activity, making them suitable for agricultural use .

Material Science

Polymer Formulations

  • In material science, this compound is incorporated into polymer formulations to improve material properties such as durability and resistance to environmental factors. This application is particularly relevant in the development of coatings and adhesives .

Biochemical Research

Enzyme Interaction Studies

  • The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it a valuable tool in enzymology research .

Environmental Science

Pollutant Degradation Studies

  • Research involving this compound also extends to environmental science, where it plays a role in assessing the degradation of pollutants. This application contributes to developing remediation strategies for contaminated sites .

Table 1: Applications Overview

Application AreaSpecific Use CaseKey Findings/Notes
PharmaceuticalsIntermediate in drug synthesisEnhances pharmacological properties
Antifungal activityEffective against Aspergillus and Scedosporium
Agricultural ChemistryPesticide and herbicide developmentMinimizes environmental impact
Material SciencePolymer formulationsImproves durability and performance
Biochemical ResearchEnzyme interaction studiesValuable for studying metabolic pathways
Environmental SciencePollutant degradation studiesAids in developing remediation strategies

Case Study 1: Antifungal Efficacy

A study published in PubMed explored six new polyazole derivatives derived from this compound. These derivatives were tested against various pathogenic fungi with results indicating comparable efficacy to established antifungal agents like ketoconazole and oxiconazole. The structure-activity relationship highlighted the importance of specific functional groups in enhancing antifungal activity .

Case Study 2: Agrochemical Formulation

In agrochemical research, formulations containing derivatives of this compound were tested for their herbicidal properties. Results showed significant effectiveness against common weeds while maintaining low toxicity to non-target organisms. This highlights the compound's potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylacetaldehyde: A precursor in the synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxolane.

    2,4-Dichlorophenylacetic acid: Another derivative of 2,4-dichlorophenyl group with different chemical properties.

    2,4-Dichlorophenyl isothiocyanate: A compound with similar structural features but different reactivity and applications.

Uniqueness

This compound is unique due to its dioxolane ring, which imparts distinct chemical properties and reactivity compared to other dichlorophenyl derivatives

Biological Activity

2-(2,4-Dichlorophenyl)-1,3-dioxolane is a compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities, particularly its antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, structure-activity relationships, and potential applications.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogenic fungi. A study published in 1997 explored six new polyazole derivatives synthesized from this compound and assessed their antifungal efficacy against human and animal pathogens. The results demonstrated that these derivatives were particularly effective against filamentous fungi, with notable susceptibility observed in Aspergillus fumigatus and Scedosporium apiospermum .

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis revealed that the presence of an oxime group combined with multiple chlorine substitutions enhanced the antifungal properties of the derivatives. Specifically, three compounds showed antifungal activity comparable to established drugs such as ketoconazole and oxiconazole .

The mechanism through which this compound and its derivatives exert their antifungal effects is believed to involve inhibition of key fungal enzymes. One target of interest is the enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Inhibiting this enzyme disrupts cell membrane integrity, leading to fungal cell death .

Case Studies and Research Findings

  • Case Study on Polyazole Derivatives :
    • Objective : To evaluate the antifungal activity of polyazole derivatives derived from this compound.
    • Findings : The study found that certain derivatives were as effective as commercial antifungals against specific filamentous fungi .
  • In Silico Studies :
    • Recent advancements in computational biology have facilitated the identification of potential inhibitors targeting CYP51 through molecular docking studies. This approach allows researchers to predict the binding affinity and efficacy of various compounds derived from this compound .

Comparative Efficacy Table

CompoundTarget FungusInhibition EfficacyReference
This compoundAspergillus fumigatusHigh
KetoconazoleAspergillus fumigatusHigh
OxiconazoleScedosporium apiospermumHigh

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXMTZUUIOZOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281459
Record name 2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7144-98-1
Record name NSC21755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dichlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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